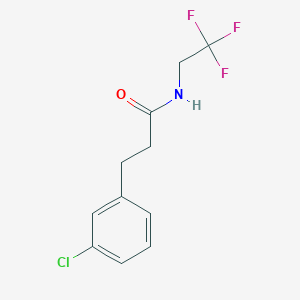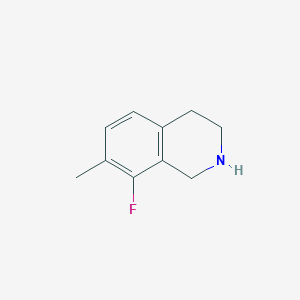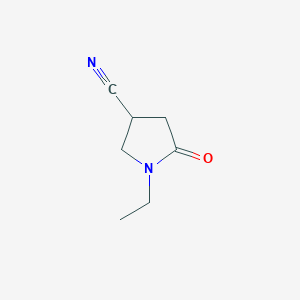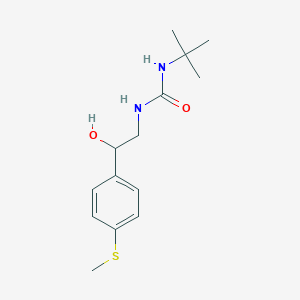
1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves multiple steps:
Formation of the Hydroxyphenyl Intermediate: This step often starts with the methylation of a phenol derivative to introduce the methylthio group.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Urea Formation: The final step involves the reaction of the hydroxyphenyl intermediate with an isocyanate or a urea derivative to form the desired urea compound.
Industrial Production Methods: In an industrial setting, the synthesis might be optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions (temperature, pressure, solvent choice) are crucial for efficient production.
化学反応の分析
Types of Reactions: 1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the urea or hydroxy groups.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified urea derivatives.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea depends on its application:
Biological Systems: It may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.
類似化合物との比較
1-(Tert-butyl)-3-(2-hydroxyphenyl)urea: Lacks the methylthio group, which may affect its reactivity and applications.
1-(Tert-butyl)-3-(4-methylphenyl)urea: Lacks the hydroxy group, altering its hydrogen bonding capabilities.
1-(Tert-butyl)-3-(2-hydroxy-2-phenylethyl)urea: Lacks the methylthio group, impacting its oxidation potential.
Uniqueness: 1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications
特性
IUPAC Name |
1-tert-butyl-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)16-13(18)15-9-12(17)10-5-7-11(19-4)8-6-10/h5-8,12,17H,9H2,1-4H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUMMBPCWVTBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=C(C=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-Chlorophenyl)-5-[1-(4-isopropylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2672763.png)
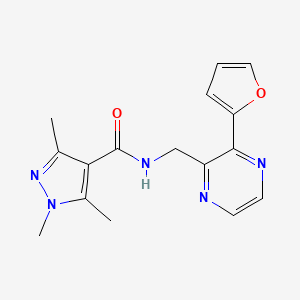
![N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2672765.png)
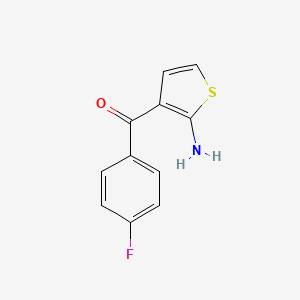
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B2672768.png)
![N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2672769.png)
![3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2672772.png)
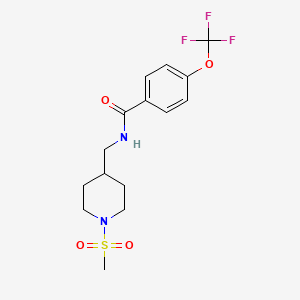
![3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2672778.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2672780.png)
![3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2672781.png)
